molecular formula C18H19N5O3 B3736675 ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

Cat. No.: B3736675
M. Wt: 353.4 g/mol
InChI Key: LREGNSVIQWZDHO-XFXZXTDPSA-N
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Description

Ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrole ring, a common structure in many biologically active molecules, and exhibits unique chemical properties due to its specific functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives .

Scientific Research Applications

Ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate include other pyrrole derivatives with similar functional groups. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it particularly valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-3-26-18(25)15-11(2)21-14(16(15)24)9-12(10-19)17(20)23-22-13-7-5-4-6-8-13/h4-9,21-22,24H,3H2,1-2H3,(H2,20,23)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREGNSVIQWZDHO-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1O)C=C(C#N)C(=NNC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C1O)/C=C(/C#N)\C(=N/NC2=CC=CC=C2)\N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 2
ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 4
ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 5
ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5-[(Z,3E)-3-amino-2-cyano-3-(phenylhydrazinylidene)prop-1-enyl]-4-hydroxy-2-methyl-1H-pyrrole-3-carboxylate

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